molecular formula C16H15NO2S B7570409 3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile

3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile

Cat. No.: B7570409
M. Wt: 285.4 g/mol
InChI Key: QPYPLDCJDMTPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile, also known as DASB, is a chemical compound that is widely used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is used to study the serotonin transporter (SERT) in the brain.

Mechanism of Action

3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile works by binding to the SERT and preventing the reuptake of serotonin. This leads to an increase in the amount of serotonin in the brain, which can have a positive effect on mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on serotonin levels in the brain. By increasing the amount of serotonin, this compound can improve mood and reduce symptoms of depression. However, it can also lead to side effects such as nausea, sweating, and sexual dysfunction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile in lab experiments is its selectivity for the SERT. This allows researchers to study the SERT in isolation and gain a better understanding of its role in mood regulation. However, this compound can also be difficult to synthesize and has a relatively short half-life, which can make it challenging to use in experiments.

Future Directions

There are several future directions for research on 3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile. One area of interest is the development of new and improved synthesis methods that can increase the yield and purity of the compound. Another area of research is the development of new drugs that target the SERT and have fewer side effects than existing SSRIs. Finally, researchers are also exploring the use of this compound in combination with other drugs to improve its efficacy and reduce side effects.

Synthesis Methods

The synthesis of 3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile involves the reaction of 2,4-dimethylbenzyl chloride with sodium methoxide to form 2,4-dimethylbenzyl methoxide. This intermediate is then reacted with benzonitrile and p-toluenesulfonyl chloride to form this compound. The yield of the synthesis is typically around 50%.

Scientific Research Applications

3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile is primarily used in scientific research to study the SERT in the brain. The SERT is responsible for the reuptake of serotonin, a neurotransmitter that is involved in mood regulation, among other functions. By studying the SERT, researchers can better understand the mechanisms behind depression and other mood disorders.

Properties

IUPAC Name

3-[(2,4-dimethylphenyl)sulfonylmethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-12-6-7-16(13(2)8-12)20(18,19)11-15-5-3-4-14(9-15)10-17/h3-9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYPLDCJDMTPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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